cis-1-Methylcyclobutane-1,3-diamine dihydrochloride
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Overview
Description
cis-1-Methylcyclobutane-1,3-diamine dihydrochloride: is a chemical compound with the molecular formula C5H14Cl2N2 and a molecular weight of 173.08406 g/mol It is a derivative of cyclobutane, featuring two amine groups and a methyl group in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Methylcyclobutane-1,3-diamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclobutane-1,3-dione with ammonia or an amine source, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: cis-1-Methylcyclobutane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
cis-1-Methylcyclobutane-1,3-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cis-1-Methylcyclobutane-1,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biochemical assays or receptor binding in therapeutic studies .
Comparison with Similar Compounds
trans-1-Methylcyclobutane-1,3-diamine dihydrochloride: Differing in the spatial arrangement of the methyl and amine groups.
1,3-Diaminocyclobutane: Lacking the methyl group, providing a simpler structure.
1-Methylcyclobutane-1,2-diamine dihydrochloride: Differing in the position of the amine groups
Uniqueness: cis-1-Methylcyclobutane-1,3-diamine dihydrochloride is unique due to its specific cis configuration, which can influence its reactivity and interaction with biological targets. This configuration can lead to different biological activities and chemical properties compared to its trans isomer or other similar compounds .
Properties
IUPAC Name |
1-methylcyclobutane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-5(7)2-4(6)3-5;;/h4H,2-3,6-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMJDMGHRXKXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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